molecular formula C16H12N2O2 B5823485 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one

5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5823485
M. Wt: 264.28 g/mol
InChI Key: HUALQAGSQPUHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one, also known as EAI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EAI is a small molecule inhibitor that targets specific proteins involved in cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves binding to the ATP-binding site of specific proteins, leading to their inhibition. This results in the inhibition of downstream signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have specific biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to have minimal toxicity towards normal cells, making it a potentially safe and effective cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one is its specificity towards certain proteins, making it a valuable tool for studying their functions in cancer cells. 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one is also relatively easy to synthesize and purify, making it accessible for lab experiments. However, one limitation of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in scientific research. One potential direction is the development of more potent and selective inhibitors that can target specific mutations in cancer cells. Another direction is the use of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one in combination with other cancer therapies to enhance their effectiveness. Additionally, 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one could be used as a tool for studying the functions of specific proteins in other diseases beyond cancer.

Synthesis Methods

The synthesis of 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps. The first step is the preparation of 5-nitroanthranilic acid, which is then reacted with ethylamine to form 5-(ethylamino)anthranilic acid. This compound is then cyclized with hydroxylamine to form 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one. The final product is purified through column chromatography and characterized using spectroscopic methods.

Scientific Research Applications

5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has shown promising results in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific proteins such as EGFR, HER2, and BRAF. 5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has also shown potential in overcoming drug resistance in cancer cells, making it a valuable tool for cancer therapy.

properties

IUPAC Name

10-(ethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-2-17-11-7-8-12-14-13(11)15(19)9-5-3-4-6-10(9)16(14)20-18-12/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALQAGSQPUHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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